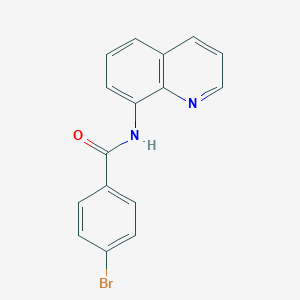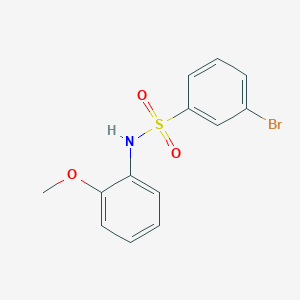
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide, also known as JNJ-39729209, is a small molecule drug that has been developed for research purposes. It is a selective antagonist of the orexin-2 receptor, which is a G protein-coupled receptor that is involved in the regulation of wakefulness and sleep.
Mechanism of Action
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide acts as a selective antagonist of the orexin-2 receptor, which is primarily expressed in the central nervous system. The orexin-2 receptor is involved in the regulation of wakefulness and sleep, and its activation promotes wakefulness. By blocking the orexin-2 receptor, this compound inhibits the wake-promoting effects of orexin and promotes sleep.
Biochemical and physiological effects:
This compound has been shown to have significant effects on the behavior and physiology of animals. In rats, this compound has been found to increase the amount of time spent in non-rapid eye movement (NREM) sleep and decrease the amount of time spent in wakefulness. This compound has also been shown to decrease the latency to sleep onset and increase the duration of NREM sleep in mice. These effects suggest that this compound has potential as a therapeutic agent for the treatment of sleep disorders.
Advantages and Limitations for Lab Experiments
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has several advantages for use in lab experiments. It is a selective antagonist of the orexin-2 receptor, which allows for the investigation of the specific effects of orexin-2 receptor inhibition. This compound also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also limitations to the use of this compound in lab experiments. For example, it may not be suitable for use in certain animal models, and its effects may vary depending on the species and strain of animal used.
Future Directions
There are several possible future directions for the research on 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide. One direction is the investigation of the potential therapeutic benefits of orexin-2 receptor antagonists in the treatment of sleep disorders, such as insomnia and narcolepsy. Another direction is the exploration of the effects of this compound on other physiological systems, such as the cardiovascular system and the immune system. Additionally, the development of more potent and selective orexin-2 receptor antagonists may lead to the discovery of new therapeutic agents for the treatment of sleep disorders and other conditions.
Synthesis Methods
The synthesis of 2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The detailed synthesis method of this compound is beyond the scope of this paper, but it can be found in the literature.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-(3-pyridinyl)propanamide has been used in various scientific research studies, including the investigation of the role of the orexin-2 receptor in the regulation of wakefulness and sleep, the exploration of the potential therapeutic benefits of orexin-2 receptor antagonists in the treatment of sleep disorders, and the examination of the effects of this compound on the behavior and physiology of animals.
properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-7-15(12(2)9-11)20-13(3)16(19)18-14-5-4-8-17-10-14/h4-10,13H,1-3H3,(H,18,19) |
InChI Key |
DQXNTALFBZPDJC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CN=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
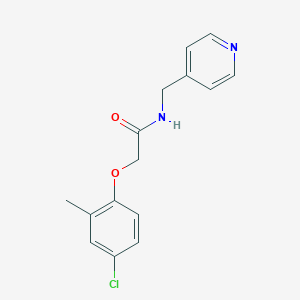
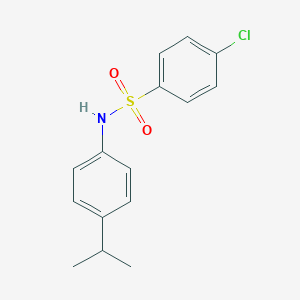


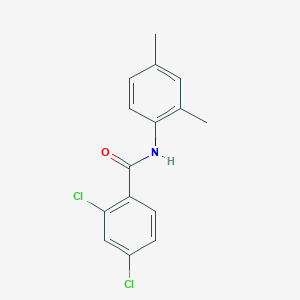

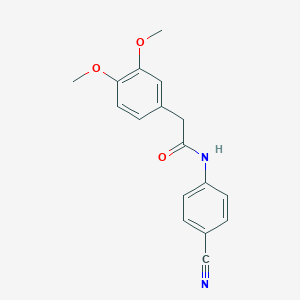
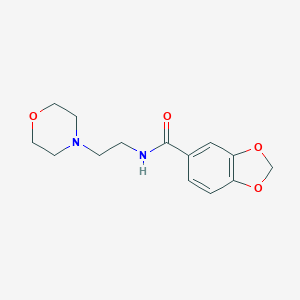

![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
